![molecular formula C13H9ClFN3O2S B2770797 N-(3-chloro-4-fluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 254880-63-2](/img/structure/B2770797.png)
N-(3-chloro-4-fluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-chloro-4-fluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been described in numerous methods . One method involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .Molecular Structure Analysis
The molecular structure of “N-(3-chloro-4-fluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is characterized by the presence of a pyrimidine ring, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis
The major product obtained arises from substitution of the fluorine atom at the 4-position which is the most activated site para to ring nitrogen and further activated by the adjacent chlorine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-chloro-4-fluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide” include a density of 1.5±0.1 g/cm 3, a molar refractivity of 103.1±0.5 cm 3, and a molar volume of 288.8±7.0 cm 3 .Scientific Research Applications
Antibacterial Activity
The compound’s structure includes a thiazole ring, which is associated with antibacterial properties. Researchers have investigated its in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum . Further studies could explore its potential as a novel antimicrobial agent.
Antiproliferative Effects in Cancer Cells
Thiazole derivatives often display antiproliferative efficacy. Investigating the impact of this compound on cancer cells, particularly in colon cancer, could reveal its potential as an antitumor agent. Apoptosis induction and inhibition of cancer cell growth are key areas of interest .
Anti-Inflammatory and Analgesic Properties
Certain indole derivatives, structurally related to our compound, have demonstrated anti-inflammatory and analgesic activities. Exploring its effects on inflammation pathways and pain management could provide valuable insights .
Potential as an Anti-HIV Agent
While not directly studied for HIV, compounds with similar structural motifs have shown anti-HIV activity. Investigating whether this compound exhibits any inhibitory effects against HIV replication could be worthwhile .
Combination Therapy
Considering its unique structure, this compound might synergize with existing drugs. Exploring combination therapy—such as pairing it with existing antimicrobials or anticancer agents—could enhance treatment outcomes.
Uwabagira, N., Sarojini, B. K., & Poojary, B. (2018). N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine. Molbank, 2018(1), M975. DOI: 10.3390/M975 Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. (2021, July 22). Molecules, 26(15), 4417. DOI: 10.3390/molecules26154417 A brief review of the biological potential of indole derivatives. (2020, December 12). Future Journal of Pharmaceutical Sciences, 6(1), 1–13. DOI: 10.1186/s43094-020-00141-y
Mechanism of Action
The mechanism of action of pyrimidine derivatives is attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Future Directions
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFN3O2S/c14-9-5-7(1-2-10(9)15)17-11(19)8-6-16-13-18(12(8)20)3-4-21-13/h1-2,5-6H,3-4H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDRZBYPAHZMAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.